molecular formula C12H15NO2 B8767565 n,n-Diethyl-3-formylbenzamide CAS No. 105394-85-2

n,n-Diethyl-3-formylbenzamide

Cat. No.: B8767565
CAS No.: 105394-85-2
M. Wt: 205.25 g/mol
InChI Key: HMYIYZWYYMNGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-3-formylbenzamide is a benzamide derivative characterized by a formyl group (-CHO) at the 3-position of the benzene ring and diethyl substituents on the amide nitrogen. For instance, compounds like N,N-Diethyl-3-methylbenzamide (DEET) are synthesized via reactions between 3-methylbenzoic acid derivatives and diethylamine . Similarly, this compound could be synthesized by reacting 3-formylbenzoyl chloride with diethylamine.

Properties

CAS No.

105394-85-2

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N,N-diethyl-3-formylbenzamide

InChI

InChI=1S/C12H15NO2/c1-3-13(4-2)12(15)11-7-5-6-10(8-11)9-14/h5-9H,3-4H2,1-2H3

InChI Key

HMYIYZWYYMNGCY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and their implications:

Compound Name Substituents (Benzene Ring) Amide Nitrogen Substituents Key Functional Groups Reference
N,N-Diethyl-3-formylbenzamide 3-formyl (-CHO) Diethyl Aldehyde, Amide (Inferred)
N,N-Diethyl-3-methylbenzamide (DEET) 3-methyl (-CH₃) Diethyl Methyl, Amide
N,N-Diethyl-2-formyl-3-methoxybenzamide 2-formyl, 3-methoxy Diethyl Aldehyde, Methoxy, Amide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl Hydroxyl, Methyl, Amide
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide 4-benzimidazolyl, substituted benzylidene Hydrazide Hydrazide, Benzimidazole

Key Observations :

  • The formyl group in this compound increases electrophilicity, enabling participation in condensation reactions (e.g., Schiff base formation), unlike DEET’s inert methyl group .
  • Positional isomerism (e.g., 2-formyl vs.
  • Hydrophilicity : The formyl group enhances polarity compared to DEET’s methyl group, likely reducing skin permeability—a critical factor in topical applications .

Physicochemical and Pharmacokinetic Properties

Property This compound DEET (N,N-Diethyl-3-methylbenzamide) N,N-Diethyl-2-formyl-3-methoxybenzamide
LogP (Lipophilicity) Lower (estimated ~1.5) 2.0–2.3 Higher (~2.5 due to methoxy group)
Metabolism Likely oxidized to carboxylic acid Rapidly metabolized via cytochrome P450 Methoxy group may slow oxidation
Skin Permeation Reduced (polar formyl group) High (nonpolar methyl group) Moderate (methoxy balances polarity)

Implications :

  • Methoxy substituents (as in ) could enhance stability but limit metabolic clearance.

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